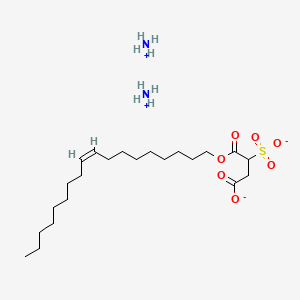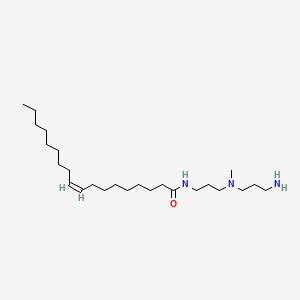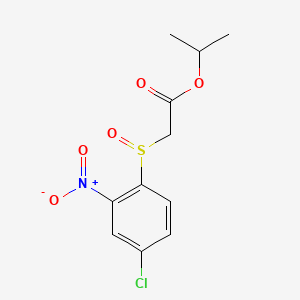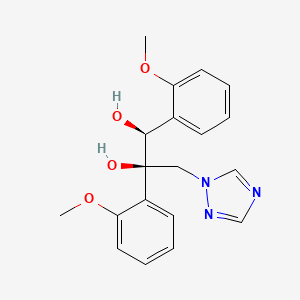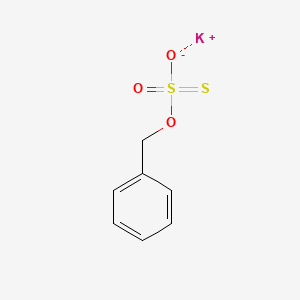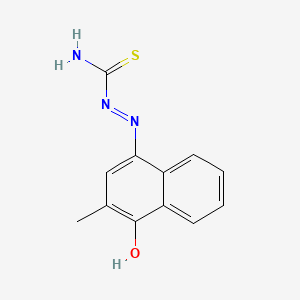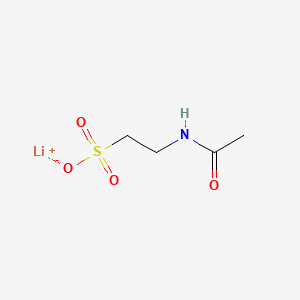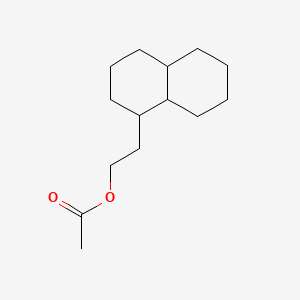
Decahydro-2-naphthylethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decahydro-2-naphthylethyl acetate is an organic compound with the molecular formula C14H24O2. It is known for its unique structure, which includes a decahydro-naphthalene ring system attached to an ethyl acetate group. This compound is often used in the fragrance industry due to its pleasant odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
Decahydro-2-naphthylethyl acetate can be synthesized through various methods. One common approach involves the esterification of decahydro-2-naphthylethanol with acetic acid or acetic anhydride. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Decahydro-2-naphthylethyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield decahydro-2-naphthylacetic acid, while reduction can produce decahydro-2-naphthylethanol.
Scientific Research Applications
Decahydro-2-naphthylethyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is widely used in the fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of decahydro-2-naphthylethyl acetate involves its interaction with specific molecular targets. In the fragrance industry, it binds to olfactory receptors, triggering a sensory response. In biological systems, its derivatives may interact with enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Decahydro-2-naphthylacetic acid
- Decahydro-2-naphthylethanol
- Decahydro-2-naphthylmethyl acetate
Uniqueness
Decahydro-2-naphthylethyl acetate is unique due to its specific structural features and the presence of an ethyl acetate group. This gives it distinct chemical properties and applications, particularly in the fragrance industry.
Properties
CAS No. |
93893-51-7 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
2-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)ethyl acetate |
InChI |
InChI=1S/C14H24O2/c1-11(15)16-10-9-13-7-4-6-12-5-2-3-8-14(12)13/h12-14H,2-10H2,1H3 |
InChI Key |
LPBNUZWICDSCNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCC1CCCC2C1CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


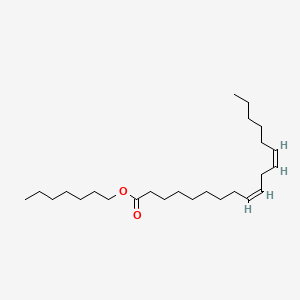
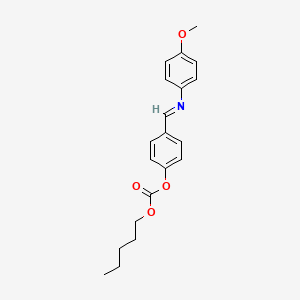
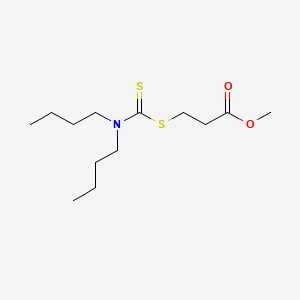
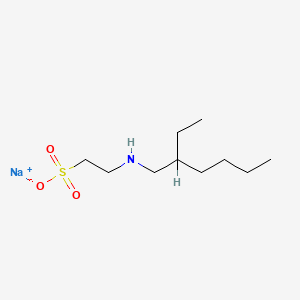
![2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid](/img/structure/B12667834.png)
